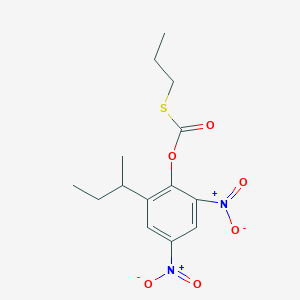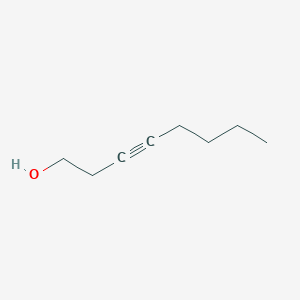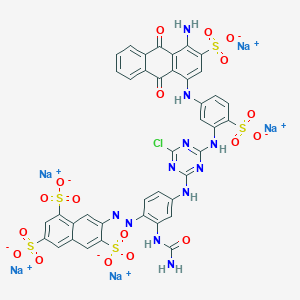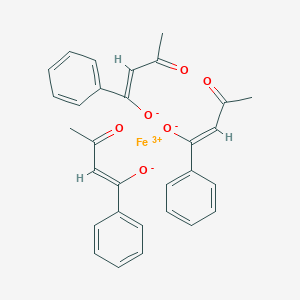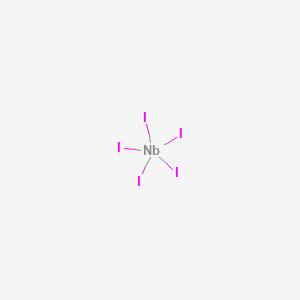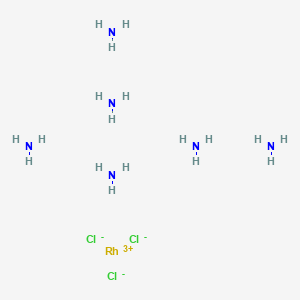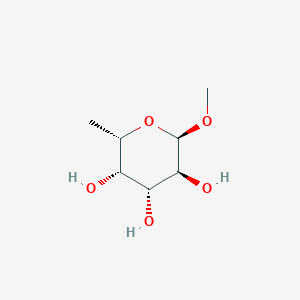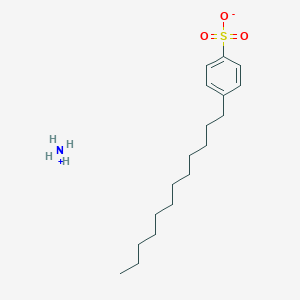
Benzenesulfonic acid, 4-dodecyl-, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-dodecyl-, ammonium salt, also known as Dodecylbenzenesulfonic acid ammonium salt (DBSA), is an organic compound that is widely used in scientific research. It is a surfactant that is commonly used in the synthesis of nanoparticles, as well as in the preparation of various materials.
Wirkmechanismus
The mechanism of action of DBSA is related to its surfactant properties. It has a hydrophobic tail that interacts with nonpolar substances, while its hydrophilic head interacts with polar substances. This property allows DBSA to stabilize nanoparticles and other materials, as well as to solubilize nonpolar substances in polar solvents.
Biochemische Und Physiologische Effekte
DBSA has low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be handled with care, as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DBSA in lab experiments is its ability to stabilize nanoparticles and other materials. It is also easy to handle and can be readily synthesized in the lab. However, one limitation of using DBSA is that it can interfere with certain analytical techniques, such as mass spectrometry, due to its surfactant properties.
Zukünftige Richtungen
There are many future directions for the use of DBSA in scientific research. One potential application is in the synthesis of functionalized nanoparticles for use in drug delivery and imaging. DBSA could also be used as a surfactant in the preparation of new materials with unique properties. Additionally, DBSA could be used as a catalyst in new organic reactions for the synthesis of complex molecules.
Conclusion:
In conclusion, DBSA is a versatile surfactant that has many applications in scientific research. Its ability to stabilize nanoparticles and other materials, as well as its ease of synthesis, make it a valuable tool for researchers. While it has low toxicity and is not known to have any significant biochemical or physiological effects, it should be handled with care due to its potential to cause skin and eye irritation. There are many future directions for the use of DBSA in scientific research, and it will undoubtedly continue to be an important tool for researchers in the years to come.
Synthesemethoden
DBSA can be synthesized through the reaction of dodecylbenzene with sulfuric acid, followed by neutralization with ammonium hydroxide. The resulting product is a white powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
DBSA has a wide range of applications in scientific research. It is commonly used as a surfactant in the synthesis of nanoparticles, such as gold nanoparticles. It is also used in the preparation of various materials, including polymers, ceramics, and composites. DBSA is also used as a catalyst in organic reactions, such as the synthesis of esters and amides.
Eigenschaften
CAS-Nummer |
14356-33-3 |
|---|---|
Produktname |
Benzenesulfonic acid, 4-dodecyl-, ammonium salt |
Molekularformel |
C18H33NO3S |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
azanium;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);1H3 |
InChI-Schlüssel |
KKBKMPQHDSDUJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] |
Andere CAS-Nummern |
14356-33-3 1331-61-9 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
4-Dodecylbenzenesulfonic acid ammonium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



